molecular formula C11H10N2OS2 B1460967 N-cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide CAS No. 1087448-66-5

N-cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide

Cat. No. B1460967
M. Wt: 250.3 g/mol
InChI Key: ZSWYOJZQOZFCRX-UHFFFAOYSA-N
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Description

2-Mercaptobenzothiazole is an organosulfur compound with the formula C6H4(NH)SC=S . It’s a white solid used in the sulfur vulcanization of rubber .


Synthesis Analysis

The compound has been produced by many methods. The industrial route entails the high temperature reaction of aniline and carbon disulfide in the presence of sulfur . The traditional route is the reaction of 2-aminothiophenol and carbon disulfide .


Molecular Structure Analysis

The molecule is planar with a C=S double bond . It exists as a thione/dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .


Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .


Physical And Chemical Properties Analysis

2-Mercaptobenzothiazole has a molar mass of 167.24 g·mol−1 and appears as a white solid . Its melting point ranges from 177–181 °C .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Biological Activities : Benzothiazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents and antitumor agents. For instance, benzothiazole derivatives exhibited significant antimicrobial activity against various bacterial and fungal species, showing promise as new antibiotic and antibacterial drugs (Ahmed, 2007). Similarly, some derivatives have been studied for their antitumor properties, with specific focus on their ability to inhibit the growth of human tumor cells in vitro (Ostapiuk, Frolov, & Matiychuk, 2017).

Antimicrobial and Antitumor Applications

  • Antimicrobial and Antitumor Potential : A novel series of Schiff bases of benzothiazole derivatives were synthesized and showed potent antimicrobial activity, highlighting their potential as antimicrobial agents. This underlines the chemical's role in the development of new therapeutic agents (Soni, Ranawat, Sharma, Bhandari, & Sharma, 2010).

Chemical Synthesis and Characterization

  • Chemical Synthesis and Reactivity : The chemical properties and reactivity of benzothiazole and its derivatives have been explored for the synthesis of various compounds. For example, the synthesis of new organotin(IV) complexes with heterocyclic thioamides shows the compound's utility in forming complexes with potential biological activities (Xanthopoulou et al., 2008).

Herbicidal and Enzymatic Activity

  • Herbicidal Activity : Derivatives of benzothiazole have been designed and synthesized for their herbicidal activity, indicating the compound's application in agricultural sciences. For instance, certain derivatives demonstrated significant inhibition against weed species, offering a new avenue for herbicide development (Sun, Ji, Wei, & Ji, 2020).

Mechanistic Insights

  • Mechanistic Studies : Research on benzothiazole derivatives also provides mechanistic insights into their biological and chemical behavior. For example, the synthesis and structural characterization of gold complexes with thioamides have contributed to understanding the mechanistic aspects of these complexes' formation and their potential cytotoxicity against cancer cells (Kouroulis et al., 2009).

Safety And Hazards

2-Mercaptobenzothiazole has been classified as a Group 2A carcinogen . It’s labeled with the signal word “Warning” and has hazard statements H317, H410 .

properties

IUPAC Name

N-cyclopropyl-2-sulfanylidene-3H-1,3-benzothiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c14-10(12-7-2-3-7)6-1-4-9-8(5-6)13-11(15)16-9/h1,4-5,7H,2-3H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWYOJZQOZFCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)SC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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